molecular formula C12H2Br6O B14229461 1,3,4,6,7,8-Hexabromo-dibenzofuran CAS No. 617708-27-7

1,3,4,6,7,8-Hexabromo-dibenzofuran

Katalognummer: B14229461
CAS-Nummer: 617708-27-7
Molekulargewicht: 641.6 g/mol
InChI-Schlüssel: HPZIYTSBNUYJNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,4,6,7,8-Hexabromo-dibenzofuran is a brominated derivative of dibenzofuran, characterized by the presence of six bromine atoms attached to the dibenzofuran structure. This compound has the molecular formula C₁₂H₂Br₆O and a molecular weight of 641.568 g/mol . It is part of the polybrominated dibenzofurans family, which are known for their environmental persistence and potential toxicity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3,4,6,7,8-Hexabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The process typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions using dibenzofuran as the starting material. The reaction conditions would be optimized to achieve high yields and purity of the desired hexabromo derivative.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,4,6,7,8-Hexabromo-dibenzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms, leading to the formation of less brominated derivatives.

    Oxidation Reactions: The dibenzofuran ring can be oxidized to form various oxygen-containing derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Reduction: Reagents like zinc dust in acetic acid or catalytic hydrogenation.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted dibenzofurans.

    Reduction: Formation of less brominated dibenzofurans.

    Oxidation: Formation of dibenzofuran-quinones and other oxygenated derivatives.

Wissenschaftliche Forschungsanwendungen

1,3,4,6,7,8-Hexabromo-dibenzofuran has several applications in scientific research, including:

    Environmental Studies: Used as a model compound to study the behavior and fate of brominated dibenzofurans in the environment.

    Toxicology: Investigated for its potential toxic effects on living organisms, including its role as an endocrine disruptor.

    Analytical Chemistry: Used as a standard or reference material in the analysis of brominated compounds.

    Material Science: Explored for its potential use in the development of flame retardants and other brominated materials.

Wirkmechanismus

1,3,4,6,7,8-Hexabromo-dibenzofuran exerts its effects through interactions with various molecular targets and pathways. It can act as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . These interactions mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3,4,6,7,8-Hexabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity, environmental behavior, and toxicological properties. Its distinct structure makes it a valuable compound for studying the effects of bromination on dibenzofuran derivatives.

Eigenschaften

CAS-Nummer

617708-27-7

Molekularformel

C12H2Br6O

Molekulargewicht

641.6 g/mol

IUPAC-Name

1,3,4,6,7,8-hexabromodibenzofuran

InChI

InChI=1S/C12H2Br6O/c13-4-2-6(15)9(17)12-7(4)3-1-5(14)8(16)10(18)11(3)19-12/h1-2H

InChI-Schlüssel

HPZIYTSBNUYJNG-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C3=C(C(=C(C=C3Br)Br)Br)OC2=C(C(=C1Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.